
4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxy group, a phenylureido group, and a dimethylpyrimidinyl group attached to a benzenesulfonamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Benzyloxyphenyl Isocyanate: This intermediate is synthesized by reacting benzyloxyphenylamine with phosgene under controlled conditions.
Formation of Phenylureido Intermediate: The benzyloxyphenyl isocyanate is then reacted with an appropriate amine to form the phenylureido intermediate.
Coupling with Dimethylpyrimidinyl Benzenesulfonamide: The final step involves coupling the phenylureido intermediate with 4,6-dimethylpyrimidin-2-yl benzenesulfonamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while reduction of nitro groups would yield corresponding amines.
Wissenschaftliche Forschungsanwendungen
4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzyloxy and phenylureido groups are likely involved in binding to active sites of enzymes or receptors, while the dimethylpyrimidinyl group may enhance the compound’s stability and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A closely related compound with similar structural features.
4-(3-(4-(Methoxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A compound with a methoxy group instead of a benzyloxy group.
4-(3-(4-(Ethoxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A compound with an ethoxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of 4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The benzyloxy group, in particular, may enhance the compound’s ability to interact with certain molecular targets, making it a valuable tool in scientific research and potential pharmaceutical development.
Eigenschaften
Molekularformel |
C26H25N5O4S |
|---|---|
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-phenylmethoxyphenyl)urea |
InChI |
InChI=1S/C26H25N5O4S/c1-18-16-19(2)28-25(27-18)31-36(33,34)24-14-10-22(11-15-24)30-26(32)29-21-8-12-23(13-9-21)35-17-20-6-4-3-5-7-20/h3-16H,17H2,1-2H3,(H,27,28,31)(H2,29,30,32) |
InChI-Schlüssel |
GCATZGBASKYPAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


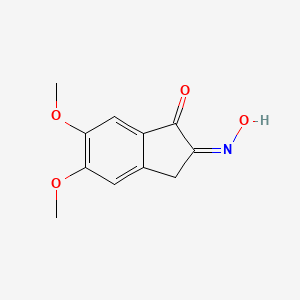
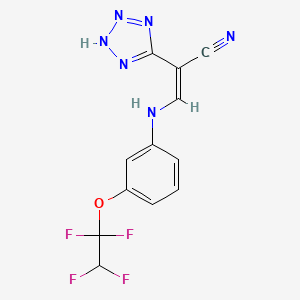
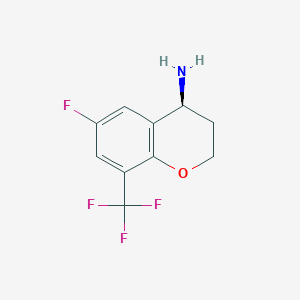
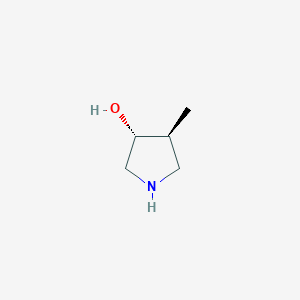
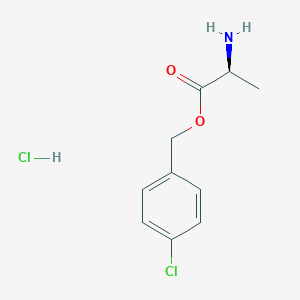
![6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B15238558.png)
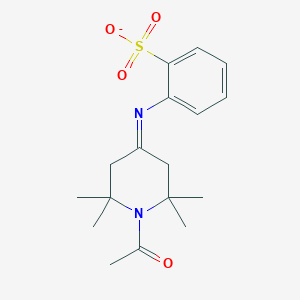
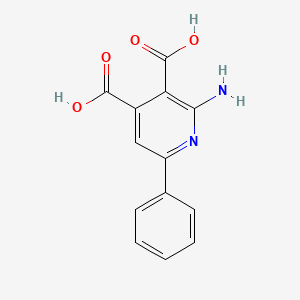
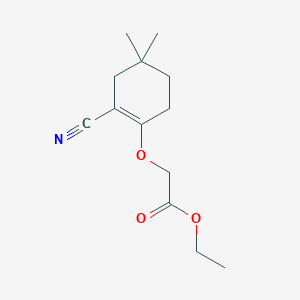
![4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15238599.png)
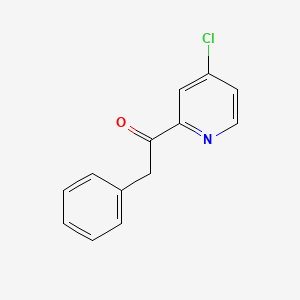
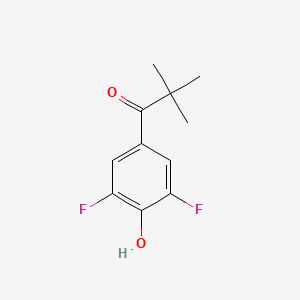
![Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate](/img/structure/B15238619.png)
![3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15238628.png)
